molecular formula C14H18N4 B6119282 N-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2-METHYLPHENYL)AMINE

N-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2-METHYLPHENYL)AMINE

Cat. No.: B6119282
M. Wt: 242.32 g/mol
InChI Key: OYXCDSXMERALRC-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2-METHYLPHENYL)AMINE is a synthetic organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a methyl group, as well as an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2-METHYLPHENYL)AMINE typically involves the reaction of 4-chloro-6-methyl-2-(dimethylamino)pyrimidine with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2-METHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2-METHYLPHENYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2-METHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(DIMETHYLAMINO)-2-PYRIMIDINYL]-N-(2-METHYLPHENYL)AMINE
  • N-[4-(DIMETHYLAMINO)-6-CHLORO-2-PYRIMIDINYL]-N-(2-METHYLPHENYL)AMINE

Uniqueness

N-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2-METHYLPHENYL)AMINE is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N,4-N,6-trimethyl-2-N-(2-methylphenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-10-7-5-6-8-12(10)16-14-15-11(2)9-13(17-14)18(3)4/h5-9H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXCDSXMERALRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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